BX517

Description

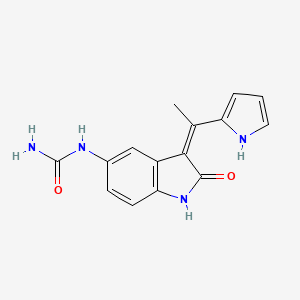

Structure

3D Structure

Properties

IUPAC Name |

[(3Z)-2-oxo-3-[1-(1H-pyrrol-2-yl)ethylidene]-1H-indol-5-yl]urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N4O2/c1-8(11-3-2-6-17-11)13-10-7-9(18-15(16)21)4-5-12(10)19-14(13)20/h2-7,17H,1H3,(H,19,20)(H3,16,18,21)/b13-8- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFURSNCTQGJRRX-JYRVWZFOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C1C2=C(C=CC(=C2)NC(=O)N)NC1=O)C3=CC=CN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C/1\C2=C(C=CC(=C2)NC(=O)N)NC1=O)/C3=CC=CN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

946843-63-6 | |

| Record name | BX-517 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0946843636 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BX-517 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SYV8VN8W5K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

In-Depth Technical Guide: The Core Mechanism of Action of BX-517

For Researchers, Scientists, and Drug Development Professionals

Abstract

BX-517 is a potent and selective small molecule inhibitor of 3-phosphoinositide-dependent protein kinase-1 (PDK1). As a central node in the PI3K/Akt signaling pathway, PDK1 is a critical regulator of cell growth, proliferation, survival, and metabolism. Its aberrant activation is a frequent event in a multitude of human cancers, making it a compelling target for therapeutic intervention. This technical guide provides a comprehensive overview of the mechanism of action of BX-517, including its direct target engagement, downstream cellular effects, and the experimental methodologies used to elucidate its function.

Introduction to PDK1 and the PI3K/Akt Signaling Pathway

The phosphatidylinositol 3-kinase (PI3K)/Akt signaling cascade is one of the most frequently dysregulated pathways in human cancer. Upon activation by growth factors or other stimuli, PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting proteins with pleckstrin homology (PH) domains, such as PDK1 and Akt (also known as Protein Kinase B), to the plasma membrane.

PDK1 is a master kinase that phosphorylates and activates a cohort of AGC kinases, including Akt, p70 ribosomal S6 kinase (S6K), serum- and glucocorticoid-induced kinase (SGK), and protein kinase C (PKC) isoforms. The most well-characterized substrate of PDK1 is Akt. For full activation, Akt requires phosphorylation at two key residues: Threonine 308 (Thr308) in the activation loop by PDK1, and Serine 473 (Ser473) in the hydrophobic motif by the mTORC2 complex. Once activated, Akt proceeds to phosphorylate a wide array of downstream targets, promoting cell survival by inhibiting pro-apoptotic proteins (e.g., Bad, Caspase-9) and stimulating cell growth and proliferation through the mTORC1 pathway.

Given its pivotal role in this oncogenic pathway, the inhibition of PDK1 presents a strategic approach to concurrently block the activation of multiple downstream effectors, thereby impeding tumor progression.

Core Mechanism of Action of BX-517

BX-517 functions as a direct and selective inhibitor of PDK1. Its primary mechanism involves binding to the ATP-binding pocket of the PDK1 kinase domain, thereby preventing the phosphorylation of its downstream substrates.

Direct Inhibition of PDK1 Kinase Activity

BX-517 demonstrates potent inhibition of PDK1's enzymatic activity. In in vitro kinase assays, BX-517 has been shown to inhibit PDK1 with a half-maximal inhibitory concentration (IC50) in the low nanomolar range. This direct inhibition of PDK1 prevents the subsequent phosphorylation and activation of its downstream targets.

Downstream Signaling Effects: Inhibition of Akt Phosphorylation

The most critical downstream consequence of PDK1 inhibition by BX-517 is the suppression of Akt activation. By blocking PDK1, BX-517 prevents the phosphorylation of Akt at Thr308. This leads to a significant reduction in the levels of phosphorylated Akt (p-Akt), thereby attenuating the entire downstream signaling cascade. In various tumor cell lines, treatment with BX-517 results in a dose-dependent decrease in p-Akt levels.[1]

Quantitative Data Presentation

The following table summarizes the key quantitative data reported for BX-517.

| Parameter | Value | Assay Type | Target/Cell Line | Reference |

| PDK1 Inhibition (IC50) | 6 nM | In vitro kinase assay | Recombinant PDK1 | [1] |

| Akt2 Activation Inhibition (IC50) | 20 nM | Cell-free assay | Recombinant PDK1 and Akt2 | |

| Akt Activation Inhibition in Cells (IC50) | 0.1 - 1.0 µM | Cell-based assay | Tumor cells | [1] |

| Kinase Selectivity | >100-fold selective | In vitro kinase assays | Panel of 7 other Ser/Thr and Tyr kinases | [1] |

Note: The specific identities of the seven kinases in the selectivity panel are not publicly available in the reviewed literature.

Signaling Pathway Diagram

The following diagram illustrates the PI3K/Akt signaling pathway and the point of intervention by BX-517.

Caption: The PI3K/Akt signaling pathway and the inhibitory action of BX-517 on PDK1.

Experimental Protocols

The following sections detail the generalized methodologies for key experiments used to characterize the mechanism of action of BX-517.

In Vitro PDK1 Kinase Assay

Objective: To determine the direct inhibitory effect of BX-517 on the enzymatic activity of PDK1.

Methodology:

-

Reaction Setup: A reaction mixture is prepared containing recombinant human PDK1 enzyme, a specific peptide substrate for PDK1 (e.g., a synthetic peptide derived from the activation loop of a known substrate like Akt), and ATP (often radiolabeled, e.g., [γ-³²P]ATP or [γ-³³P]ATP) in a kinase buffer.

-

Inhibitor Addition: BX-517 is added to the reaction mixture at various concentrations. A control reaction without the inhibitor is also prepared.

-

Incubation: The reaction is incubated at a controlled temperature (e.g., 30°C) for a specific duration to allow for the phosphorylation of the substrate.

-

Reaction Termination: The reaction is stopped by the addition of a stop solution, typically containing a high concentration of EDTA to chelate Mg²⁺ ions, which are essential for kinase activity.

-

Detection of Phosphorylation: The amount of phosphorylated substrate is quantified. If a radiolabeled ATP is used, the phosphorylated substrate is separated from the unreacted ATP (e.g., via filtration and capture on a phosphocellulose membrane), and the radioactivity is measured using a scintillation counter. Alternatively, non-radioactive methods such as fluorescence polarization or luminescence-based assays (e.g., ADP-Glo™) can be used.

-

IC50 Determination: The percentage of inhibition at each concentration of BX-517 is calculated relative to the control. The IC50 value is then determined by fitting the dose-response data to a sigmoidal curve.

Western Blot Analysis of Akt Phosphorylation

Objective: To assess the effect of BX-517 on the phosphorylation of Akt in a cellular context.

Methodology:

-

Cell Culture and Treatment: Cancer cell lines known to have an active PI3K/Akt pathway are cultured to a suitable confluency. The cells are then treated with varying concentrations of BX-517 for a specified period. A vehicle-treated control is included.

-

Cell Lysis: After treatment, the cells are washed with ice-cold phosphate-buffered saline (PBS) and then lysed using a lysis buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

-

Protein Quantification: The total protein concentration in each cell lysate is determined using a protein assay (e.g., Bradford or BCA assay) to ensure equal loading of samples.

-

SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific for phosphorylated Akt (p-Akt, e.g., anti-p-Akt Ser473 or anti-p-Akt Thr308). The membrane is also probed with an antibody for total Akt as a loading control.

-

Detection: After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that catalyzes a chemiluminescent reaction. The signal is detected using an imaging system.

-

Analysis: The band intensities for p-Akt are normalized to the total Akt band intensities to determine the relative level of Akt phosphorylation in each sample.

Cell Viability/Proliferation Assay (e.g., MTT Assay)

Objective: To evaluate the effect of BX-517 on the viability and proliferation of cancer cells.

Methodology:

-

Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with a range of concentrations of BX-517. Control wells with vehicle-treated cells are also included.

-

Incubation: The plates are incubated for a period that allows for multiple cell doublings (e.g., 48-72 hours).

-

MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

-

Formazan Solubilization: The plates are incubated for a few hours to allow viable cells to metabolize the MTT into insoluble formazan crystals. A solubilizing agent (e.g., DMSO or a detergent solution) is then added to dissolve the formazan crystals, resulting in a colored solution.

-

Absorbance Measurement: The absorbance of the solution in each well is measured using a microplate reader at a specific wavelength (typically around 570 nm).

-

IC50 Calculation: The absorbance values are used to calculate the percentage of cell viability relative to the untreated control. The IC50 value, representing the concentration of BX-517 that inhibits cell growth by 50%, is determined from the dose-response curve.

Experimental Workflow Diagram

The following diagram provides a logical workflow for the characterization of a kinase inhibitor like BX-517.

Caption: A generalized experimental workflow for characterizing a kinase inhibitor.

Conclusion

BX-517 is a potent and selective inhibitor of PDK1, a key kinase in the oncogenic PI3K/Akt signaling pathway. Its mechanism of action is centered on the direct inhibition of PDK1's catalytic activity, leading to a reduction in the phosphorylation and activation of downstream effectors, most notably Akt. This disruption of the PI3K/Akt pathway provides a strong rationale for the investigation of BX-517 as a potential therapeutic agent in cancers characterized by the aberrant activation of this signaling cascade. The experimental methodologies outlined in this guide provide a robust framework for the continued investigation and characterization of BX-517 and other novel kinase inhibitors.

References

The Cellular Target of BX-517: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the cellular target and mechanism of action of BX-517, a potent and selective small molecule inhibitor. The primary cellular target of BX-517 is the 3-phosphoinositide-dependent protein kinase 1 (PDK1), a master regulator in the PI3K/Akt signaling pathway. This document collates available quantitative data, details relevant experimental methodologies, and provides visual representations of the signaling pathway and experimental workflows to facilitate a deeper understanding of BX-517 for research and drug development purposes.

Introduction to BX-517 and its Cellular Target

BX-517 is a synthetic, indolinone-based small molecule that has been identified as a potent and selective inhibitor of the serine/threonine kinase 3-phosphoinositide-dependent protein kinase 1 (PDK1).[1][2] PDK1 is a central node in the PI3K/Akt signaling cascade, a pathway crucial for regulating cell growth, proliferation, survival, and metabolism.[3][4] Dysregulation of the PI3K/Akt pathway is a hallmark of many human cancers, making its components, including PDK1, attractive targets for therapeutic intervention.

BX-517 exerts its inhibitory effect by binding to the ATP-binding pocket of PDK1, thereby preventing the phosphorylation and subsequent activation of its downstream substrates.[1][2] The most critical of these substrates is the protein kinase Akt (also known as Protein Kinase B or PKB).[3] By inhibiting PDK1, BX-517 effectively blocks the activation of Akt, leading to the downstream suppression of pro-survival and pro-proliferative signaling.

Quantitative Data: Potency and Selectivity

BX-517 demonstrates high potency against its primary target, PDK1, and selectivity over other tested kinases. The available quantitative data is summarized in the tables below.

Table 1: In Vitro Potency of BX-517

| Target | Assay Type | IC50 (nM) | Source |

| PDK1 | Kinase Assay | 6 | [1][2][5] |

| Akt2 Activation | Cell-free Assay | 20 | [1] |

Table 2: Cellular Activity of BX-517

| Effect | Cell Line | IC50 (µM) | Source |

| Inhibition of Akt Phosphorylation | PC3 | Not explicitly quantified, but demonstrated | [1] |

| Blockade of Akt Activation | Tumor Cells | 0.1 - 1.0 | [5] |

It has been reported that BX-517 is at least 100-fold selective for PDK1 against a panel of seven other serine/threonine and tyrosine kinases; however, the specific data for this panel is not publicly available in the reviewed literature.[5]

Signaling Pathway

The PI3K/PDK1/Akt signaling pathway is initiated by the activation of receptor tyrosine kinases (RTKs) or G-protein coupled receptors (GPCRs) by extracellular signals such as growth factors. This leads to the activation of phosphoinositide 3-kinase (PI3K), which phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3) at the plasma membrane.

PIP3 acts as a docking site for proteins containing a pleckstrin homology (PH) domain, including both PDK1 and Akt.[3] This co-localization at the membrane facilitates the phosphorylation of Akt by PDK1 at threonine 308 (Thr308), which is a crucial step in Akt activation.[3] Full activation of Akt also requires phosphorylation at serine 473 (Ser473) by the mTORC2 complex.[3] Once activated, Akt proceeds to phosphorylate a multitude of downstream substrates, promoting cell survival, growth, and proliferation.

BX-517, by inhibiting PDK1, prevents the phosphorylation of Akt at Thr308, thereby disrupting this entire downstream signaling cascade.

Caption: The PI3K/PDK1/Akt signaling pathway and the inhibitory action of BX-517.

Experimental Protocols

Detailed experimental protocols from the primary discovery and characterization of BX-517 are not fully available in the public domain. However, based on standard biochemical and cell biology techniques, the following methodologies are representative of the key experiments used to characterize this inhibitor.

In Vitro PDK1 Kinase Assay (Hypothetical Protocol)

This assay is designed to measure the direct inhibitory effect of BX-517 on the enzymatic activity of PDK1.

Objective: To determine the IC50 of BX-517 for PDK1.

Materials:

-

Recombinant human PDK1 enzyme

-

A suitable substrate for PDK1 (e.g., a peptide derived from the activation loop of a known PDK1 substrate like SGK or a recombinant inactive Akt)

-

ATP (with a radiolabeled ATP, e.g., [γ-³²P]ATP, for detection)

-

Kinase assay buffer (containing MgCl₂, DTT, and a buffering agent like HEPES)

-

BX-517 stock solution (in DMSO)

-

Phosphocellulose paper or other means to capture the phosphorylated substrate

-

Scintillation counter

Procedure:

-

Prepare a dilution series of BX-517 in the kinase assay buffer.

-

In a reaction plate, add the recombinant PDK1 enzyme to each well.

-

Add the diluted BX-517 or DMSO (vehicle control) to the respective wells and pre-incubate for a defined period (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.

-

Initiate the kinase reaction by adding the substrate and [γ-³²P]ATP mixture.

-

Allow the reaction to proceed for a specific time (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C).

-

Stop the reaction by adding a stop solution (e.g., EDTA or a strong acid).

-

Spot a portion of the reaction mixture onto phosphocellulose paper.

-

Wash the paper extensively to remove unincorporated [γ-³²P]ATP.

-

Quantify the amount of incorporated radiolabel in the substrate using a scintillation counter.

-

Plot the percentage of inhibition against the logarithm of the BX-517 concentration and fit the data to a dose-response curve to calculate the IC50 value.

Caption: A generalized workflow for an in vitro PDK1 kinase assay.

Cellular Akt Phosphorylation Assay (Hypothetical Protocol)

This assay is used to determine the ability of BX-517 to inhibit the PDK1/Akt signaling pathway within a cellular context.

Objective: To assess the effect of BX-517 on the phosphorylation of Akt at Thr308 in a cancer cell line (e.g., PC3).

Materials:

-

PC3 cells (or another suitable cell line with an active PI3K/Akt pathway)

-

Cell culture medium and supplements

-

BX-517 stock solution (in DMSO)

-

Growth factor (e.g., IGF-1 or serum) to stimulate the pathway

-

Lysis buffer (containing protease and phosphatase inhibitors)

-

Primary antibodies: anti-phospho-Akt (Thr308) and anti-total-Akt

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Western blotting equipment and reagents

Procedure:

-

Plate PC3 cells and grow to a suitable confluency.

-

Serum-starve the cells for several hours to reduce basal Akt phosphorylation.

-

Pre-treat the cells with various concentrations of BX-517 or DMSO (vehicle control) for a defined period (e.g., 1-2 hours).

-

Stimulate the cells with a growth factor (e.g., IGF-1) for a short period (e.g., 15-30 minutes) to induce Akt phosphorylation.

-

Wash the cells with ice-cold PBS and lyse them in lysis buffer.

-

Determine the protein concentration of the lysates.

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody against phospho-Akt (Thr308).

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with an antibody against total Akt to confirm equal protein loading.

-

Quantify the band intensities to determine the relative inhibition of Akt phosphorylation at different BX-517 concentrations.

Caption: A typical workflow for a Western blot-based Akt phosphorylation assay.

Conclusion

References

- 1. caymanchem.com [caymanchem.com]

- 2. glpbio.com [glpbio.com]

- 3. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]

- 4. New Connections Between Old Pathways: PDK1 Signaling Promotes Cellular Transformation through PLK1-Dependent MYC Stabilization - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

BX-517: A Potent and Selective ATP-Competitive Inhibitor of PDK1

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

3-phosphoinositide-dependent protein kinase-1 (PDK1) is a master regulator in the PI3K/AKT signaling pathway, a cascade pivotal for cell growth, proliferation, and survival.[1] Its aberrant activation is a hallmark of numerous cancers, making it a compelling target for therapeutic intervention.[2] BX-517 has emerged as a potent and selective inhibitor of PDK1, demonstrating significant potential in preclinical studies. This technical guide provides a comprehensive overview of BX-517, including its mechanism of action, quantitative biochemical and cellular data, detailed experimental protocols for its characterization, and visualizations of the relevant signaling pathways and experimental workflows.

Introduction to PDK1 and the PI3K/AKT Signaling Pathway

PDK1 is a serine/threonine kinase that functions as a crucial node downstream of phosphatidylinositol 3-kinase (PI3K). Upon activation by growth factors or other stimuli, PI3K generates phosphatidylinositol (3,4,5)-trisphosphate (PIP3) at the plasma membrane. This lipid second messenger recruits both PDK1 and Akt (also known as Protein Kinase B) to the membrane, facilitating the phosphorylation of Akt at Threonine 308 (Thr308) by PDK1.[3] This phosphorylation is a critical step in the activation of Akt.

Once activated, Akt proceeds to phosphorylate a multitude of downstream substrates, thereby regulating diverse cellular processes including cell cycle progression, apoptosis, and glucose metabolism. Key downstream effectors of the PDK1/Akt pathway include mTOR, GSK3β, and FOXO transcription factors. Dysregulation of this pathway is frequently observed in cancer, promoting tumor cell proliferation, survival, and resistance to therapy.[2]

BX-517: A Potent PDK1 Inhibitor

BX-517 is a small molecule inhibitor that has been identified as a potent and selective antagonist of PDK1 activity.[4][5]

Mechanism of Action

BX-517 functions as an ATP-competitive inhibitor of PDK1.[1] This means that it binds to the ATP-binding pocket of the PDK1 kinase domain, directly competing with the endogenous ATP substrate. By occupying this site, BX-517 prevents the transfer of the gamma-phosphate from ATP to the threonine residue in the activation loop of its substrates, such as Akt, thereby inhibiting their activation.

Quantitative Data

The potency and selectivity of BX-517 have been characterized through various biochemical and cellular assays. The following tables summarize the key quantitative data available for BX-517.

| Parameter | Value | Assay Type | Reference |

| IC50 vs. PDK1 | 6 nM | In vitro kinase assay | [4][5][6] |

| IC50 vs. Akt Activation | 20 nM | Cell-free Akt2 activation assay | [4] |

| IC50 vs. Akt Phosphorylation | 0.1 - 1.0 µM | Cellular assay (PC3 cells) | [5][6] |

Table 1: Potency of BX-517

| Kinase Panel | Selectivity | Reference |

| Panel of 7 Ser/Thr and Tyr kinases | >100-fold selective for PDK1 | [5] |

Table 2: Kinase Selectivity of BX-517

Signaling Pathway

The following diagram illustrates the central role of PDK1 in the PI3K/AKT signaling pathway and the inhibitory action of BX-517.

Caption: The PI3K/PDK1/Akt signaling pathway and the inhibitory effect of BX-517.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize BX-517 as a PDK1 inhibitor.

In Vitro PDK1 Kinase Assay (ADP-Glo™ Format)

This protocol is adapted for determining the IC50 value of an inhibitor like BX-517.

Materials:

-

Recombinant human PDK1 enzyme

-

PDK1 substrate peptide (e.g., a biotinylated peptide derived from the activation loop of Akt)

-

ATP

-

Kinase Buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50µM DTT)[7]

-

BX-517 (or other test inhibitor)

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

384-well white assay plates

-

Plate reader capable of luminescence detection

Procedure:

-

Compound Preparation: Prepare a serial dilution of BX-517 in DMSO. A typical starting concentration would be 10 mM, followed by 1:3 or 1:5 serial dilutions.

-

Assay Setup:

-

Add 1 µL of the diluted BX-517 or DMSO (vehicle control) to the wells of a 384-well plate.

-

Prepare a 2X enzyme solution by diluting the recombinant PDK1 to the desired concentration in Kinase Buffer. Add 2 µL of this solution to each well. The final enzyme concentration should be determined empirically by titration.[7]

-

Prepare a 2X substrate/ATP mix in Kinase Buffer. The substrate concentration should be at or near its Km, and the ATP concentration should also be at or near its Km for PDK1 to ensure competitive binding can be accurately measured. Add 2 µL of this mix to each well to initiate the kinase reaction.

-

-

Kinase Reaction: Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes). The reaction time should be optimized to ensure the reaction is in the linear range.

-

ADP Detection:

-

Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.[7]

-

Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP back to ATP and generate a luminescent signal. Incubate at room temperature for 30-60 minutes.[7]

-

-

Data Acquisition and Analysis:

-

Measure the luminescence using a plate reader.

-

The data is then analyzed by plotting the luminescence signal against the logarithm of the inhibitor concentration. The IC50 value is determined by fitting the data to a four-parameter logistic dose-response curve.

-

Cellular Assay: Western Blot for Akt Phosphorylation

This protocol describes how to assess the ability of BX-517 to inhibit PDK1-mediated Akt phosphorylation in a cellular context.

Materials:

-

Cancer cell line with an active PI3K/Akt pathway (e.g., PC3 cells)

-

Cell culture medium and supplements

-

BX-517

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and nitrocellulose or PVDF membranes

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies: rabbit anti-phospho-Akt (Thr308) and rabbit anti-total Akt

-

HRP-conjugated anti-rabbit secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Treatment:

-

Seed PC3 cells in 6-well plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of BX-517 (e.g., 0.1, 0.3, 1, 3, 10 µM) or DMSO (vehicle control) for a specified time (e.g., 2 hours).

-

-

Cell Lysis:

-

Wash the cells with ice-cold PBS.

-

Add ice-cold lysis buffer to each well, scrape the cells, and collect the lysate.

-

Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Western Blotting:

-

Normalize the protein amounts for each sample and prepare them with Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against phospho-Akt (Thr308) overnight at 4°C.

-

Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

-

Detection:

-

Apply the chemiluminescent substrate to the membrane and detect the signal using an imaging system.

-

-

Stripping and Re-probing:

-

To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total Akt.

-

-

Data Analysis: Quantify the band intensities for phospho-Akt and total Akt. The effect of BX-517 is determined by the reduction in the ratio of phospho-Akt to total Akt.

Experimental Workflow

The following diagram outlines a typical experimental workflow for the characterization of a novel PDK1 inhibitor like BX-517.

Caption: A generalized experimental workflow for characterizing a PDK1 inhibitor.

Conclusion

BX-517 is a valuable research tool for elucidating the role of PDK1 in normal physiology and in disease states, particularly cancer. Its high potency and selectivity make it a suitable probe for dissecting the intricacies of the PI3K/AKT signaling pathway. The experimental protocols and workflows detailed in this guide provide a solid foundation for researchers and drug development professionals to effectively utilize and further characterize BX-517 and other novel PDK1 inhibitors. Further studies are warranted to explore the full therapeutic potential of targeting PDK1 with inhibitors like BX-517.

References

- 1. tools.thermofisher.com [tools.thermofisher.com]

- 2. Immunoprecipitation Protocol For Native Proteins | Cell Signaling Technology [cellsignal.com]

- 3. researchgate.net [researchgate.net]

- 4. scbt.com [scbt.com]

- 5. Inhibitor | BX-517 | International Centre for Kinase Profiling [kinase-screen.mrc.ac.uk]

- 6. High-throughput biochemical kinase selectivity assays: panel development and screening applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. promega.com [promega.com]

The PI3K/Akt/mTOR Pathway and the Investigational Inhibitor BX-517: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the Phosphoinositide 3-kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) signaling pathway, a critical cascade in cellular regulation, and a detailed analysis of BX-517, a potent and selective inhibitor of a key upstream kinase in this pathway, 3-phosphoinositide-dependent protein kinase 1 (PDK1). This document will cover the core mechanics of the PI3K/Akt/mTOR pathway, the mechanism of action of BX-517, and present relevant quantitative data and experimental methodologies.

The PI3K/Akt/mTOR Signaling Pathway: A Central Regulator of Cell Fate

The PI3K/Akt/mTOR pathway is a highly conserved intracellular signaling cascade that plays a pivotal role in a multitude of cellular processes, including cell growth, proliferation, survival, and metabolism.[1] Its dysregulation is a frequent event in a wide range of human cancers, making it a prime target for therapeutic intervention.[2]

The pathway is initiated by the activation of receptor tyrosine kinases (RTKs) or G-protein coupled receptors (GPCRs) by extracellular signals such as growth factors and hormones. This activation leads to the recruitment and activation of PI3K at the plasma membrane. Activated PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[3]

PIP3 acts as a docking site for proteins containing a pleckstrin homology (PH) domain, including Akt (also known as Protein Kinase B) and PDK1.[4] This co-localization at the plasma membrane is a critical step for Akt activation. PDK1 phosphorylates Akt at threonine 308 (Thr308) in its activation loop.[1][4] For full activation, Akt requires a second phosphorylation event at serine 473 (Ser473) within its C-terminal hydrophobic motif, a modification carried out by the mTOR Complex 2 (mTORC2).[1][5]

Once fully activated, Akt proceeds to phosphorylate a vast array of downstream substrates, thereby modulating their activity and influencing cellular fate. A key downstream effector of Akt is the mTOR kinase, which exists in two distinct multiprotein complexes: mTORC1 and mTORC2.[5][6]

-

mTORC1 , which is sensitive to the inhibitor rapamycin, is a master regulator of cell growth and proliferation.[3] Activated Akt can relieve the inhibition of mTORC1 by phosphorylating and inactivating the tuberous sclerosis complex (TSC), which in turn allows the small GTPase Rheb to activate mTORC1.[4][7] Activated mTORC1 then promotes protein synthesis by phosphorylating downstream targets such as S6 kinase (S6K) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1).[2]

-

mTORC2 is generally considered to be rapamycin-insensitive and, as mentioned, is responsible for the full activation of Akt.[3][5] It also plays roles in cell survival and cytoskeletal organization.[8]

The pathway is tightly regulated by tumor suppressors, most notably the phosphatase and tensin homolog (PTEN), which counteracts PI3K activity by dephosphorylating PIP3 back to PIP2, thus terminating the signal.[5]

BX-517: A Potent and Selective PDK1 Inhibitor

BX-517 is a small molecule inhibitor that targets PDK1, a critical upstream kinase responsible for the activation of Akt. By inhibiting PDK1, BX-517 effectively blocks the propagation of the signal downstream through Akt and its subsequent effectors, including mTORC1.

Mechanism of Action

BX-517 is a potent and selective inhibitor of PDK1.[2] It functions by competing with ATP for the binding site on the PDK1 enzyme. This competitive inhibition prevents the phosphorylation of Akt at Thr308, a necessary step for its activation. Consequently, the downstream signaling cascade is attenuated, leading to reduced cell growth, proliferation, and survival in cancer cells where this pathway is aberrantly active.

Quantitative Data for BX-517

The following tables summarize the key quantitative data for BX-517 based on available literature.

| Parameter | Value | Reference |

| Target | PDK1 | [2] |

| IC50 (PDK1) | 6 nM | [2] |

| Cellular IC50 (Akt Activation) | 0.1 - 1.0 µM | [2] |

| Table 1: In Vitro and Cellular Activity of BX-517. |

| Kinase | Selectivity (Fold vs. PDK1) | Reference |

| Panel of 7 Ser/Thr and Tyr Kinases | >100-fold | [2] |

| Table 2: Kinase Selectivity Profile of BX-517. |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the characterization of PI3K/Akt/mTOR pathway inhibitors like BX-517.

In Vitro Kinase Assay (PDK1 Inhibition)

This protocol outlines a general procedure for determining the in vitro inhibitory activity of a compound against PDK1.

Objective: To determine the IC50 value of BX-517 against PDK1.

Materials:

-

Recombinant human PDK1 enzyme

-

Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 5 mM β-glycerophosphate, 2 mM DTT, 0.1 mM Na3VO4)

-

ATP (radiolabeled or non-radiolabeled, depending on the detection method)

-

PDK1 substrate (e.g., a peptide substrate with a recognition sequence for PDK1)

-

BX-517 (or other test compound) at various concentrations

-

96-well plates

-

Detection reagents (e.g., ADP-Glo™ Kinase Assay kit for luminescence-based detection, or phosphospecific antibodies for ELISA-based detection)

-

Plate reader (luminescence or absorbance)

Procedure:

-

Prepare serial dilutions of BX-517 in kinase buffer.

-

Add the PDK1 enzyme to each well of a 96-well plate.

-

Add the diluted BX-517 or vehicle control to the respective wells.

-

Pre-incubate the enzyme and inhibitor for a defined period (e.g., 15-30 minutes) at room temperature.

-

Initiate the kinase reaction by adding a mixture of the PDK1 substrate and ATP.

-

Incubate the reaction for a specific time (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C).

-

Stop the reaction according to the detection kit manufacturer's instructions.

-

Add the detection reagents to measure the amount of phosphorylated substrate or ADP produced.

-

Read the signal (luminescence or absorbance) using a plate reader.

-

Calculate the percent inhibition for each concentration of BX-517 and determine the IC50 value using a suitable software (e.g., GraphPad Prism).

Western Blot Analysis of Akt Phosphorylation

This protocol describes how to assess the effect of BX-517 on the phosphorylation of Akt in cultured cells.

Objective: To determine the effect of BX-517 on the phosphorylation of Akt at Thr308 and Ser473 in a specific cell line.

Materials:

-

Cancer cell line of interest (e.g., a line with a known PI3K pathway activation)

-

Cell culture medium and supplements

-

BX-517

-

Growth factor (e.g., IGF-1 or EGF) to stimulate the pathway

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF membrane and transfer apparatus

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies (anti-phospho-Akt (Thr308), anti-phospho-Akt (Ser473), anti-total Akt, and a loading control like anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate (ECL)

-

Imaging system for chemiluminescence detection

Procedure:

-

Cell Culture and Treatment:

-

Plate cells and allow them to adhere overnight.

-

Serum-starve the cells for a period (e.g., 4-24 hours) to reduce basal pathway activity.

-

Pre-treat the cells with various concentrations of BX-517 or vehicle for a defined time (e.g., 1-2 hours).

-

Stimulate the cells with a growth factor for a short period (e.g., 10-30 minutes) to activate the PI3K/Akt pathway.

-

-

Cell Lysis and Protein Quantification:

-

Wash the cells with ice-cold PBS.

-

Lyse the cells on ice with lysis buffer.

-

Clarify the lysates by centrifugation.

-

Determine the protein concentration of the supernatants using a BCA assay.

-

-

SDS-PAGE and Western Blotting:

-

Normalize protein amounts for all samples and prepare them for electrophoresis by adding Laemmli buffer and boiling.

-

Load equal amounts of protein onto an SDS-PAGE gel and run the electrophoresis.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (e.g., anti-phospho-Akt) overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Apply the chemiluminescent substrate and capture the signal using an imaging system.

-

Strip the membrane and re-probe for total Akt and the loading control to ensure equal protein loading.

-

-

Data Analysis:

-

Quantify the band intensities using densitometry software.

-

Normalize the phospho-protein signal to the total protein and loading control signals.

-

Cell Viability/Proliferation Assay (MTT or CellTiter-Glo)

This protocol outlines a method to determine the effect of BX-517 on the viability or proliferation of cancer cells.

Objective: To determine the GI50 (concentration for 50% growth inhibition) or IC50 (concentration for 50% inhibition of viability) of BX-517 in a panel of cancer cell lines.

Materials:

-

Cancer cell lines

-

Cell culture medium and supplements

-

BX-517

-

96-well plates

-

MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and solubilization solution (e.g., DMSO or a specialized buffer) OR CellTiter-Glo® Luminescent Cell Viability Assay kit

-

Microplate reader (absorbance for MTT, luminescence for CellTiter-Glo)

Procedure:

-

Cell Seeding:

-

Seed cells in a 96-well plate at a predetermined optimal density.

-

Allow the cells to attach and resume growth for 24 hours.

-

-

Compound Treatment:

-

Prepare serial dilutions of BX-517 in cell culture medium.

-

Add the diluted compound or vehicle control to the wells.

-

-

Incubation:

-

Incubate the plates for a specified period, typically 48-72 hours, under standard cell culture conditions.

-

-

Measurement of Viability/Proliferation:

-

For MTT Assay:

-

Add MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

-

Add the solubilization solution to dissolve the formazan crystals.

-

Read the absorbance at a specific wavelength (e.g., 570 nm).

-

-

For CellTiter-Glo Assay:

-

Equilibrate the plate and the CellTiter-Glo reagent to room temperature.

-

Add the CellTiter-Glo reagent to each well.

-

Mix the contents on a plate shaker to induce cell lysis.

-

Incubate at room temperature to stabilize the luminescent signal.

-

Read the luminescence using a plate reader.

-

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control.

-

Plot the percentage of viability against the log of the compound concentration and determine the GI50 or IC50 value using non-linear regression analysis.

-

Conclusion

The PI3K/Akt/mTOR pathway is a well-validated and highly significant target in oncology drug discovery. The development of inhibitors that target key nodes within this cascade, such as PDK1, represents a promising therapeutic strategy. BX-517 has demonstrated potent and selective inhibition of PDK1, leading to the suppression of Akt signaling and consequently impacting cancer cell proliferation and survival. The experimental protocols detailed in this guide provide a framework for the preclinical evaluation of such inhibitors, enabling researchers to further elucidate their mechanisms of action and therapeutic potential. Further investigation into the in vivo efficacy, safety profile, and potential for combination therapies will be crucial in determining the clinical utility of PDK1 inhibitors like BX-517.

References

- 1. mcours.net [mcours.net]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound, an inhibitor of the mammalian phospholipid-dependent kinase 1 (PDK1), antagonizes sucrose-induced plant growth and represses the target of rapamycin (TOR) signaling and the cell cycle through WEE1 kinase in Arabidopsis thaliana - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mesoscale.com [mesoscale.com]

- 5. media.cellsignal.com [media.cellsignal.com]

- 6. Quantitative analysis of Akt phosphorylation and activity in response to EGF and insulin treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A Phase 1, Multicenter, Open-label, Dose-escalation, and Dose-expansion Study to Evaluate the Safety, Pharmacokinetics, and Anti-tumor Activity of ARX517 in Subjects with Advanced Solid Tumors Resistant or Refractory to Standard Therapies | Joint Clinical Trials Office [jcto.weill.cornell.edu]

- 8. ijbs.com [ijbs.com]

In-Depth Technical Guide to BX-517: A Potent PDK1 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

BX-517 is a potent and selective inhibitor of 3-phosphoinositide-dependent protein kinase 1 (PDK1), a crucial node in the PI3K/Akt/mTOR signaling pathway. This document provides a comprehensive technical overview of BX-517, including its chemical properties, mechanism of action, relevant experimental protocols, and its role in signal transduction. All quantitative data is presented in structured tables, and key biological pathways and experimental workflows are visualized using diagrams.

Chemical Properties and Data

BX-517, with the CAS number 850717-64-5, is a synthetic small molecule belonging to the indolinone class of compounds. Its chemical and physical properties are summarized in the tables below.

Table 1: Chemical Identification of BX-517

| Identifier | Value |

| CAS Number | 850717-64-5[1] |

| IUPAC Name | N-[2,3-dihydro-2-oxo-3-[1-(1H-pyrrol-2-yl)ethylidene]-1H-indol-5-yl]-urea[1] |

| Synonyms | PDK1 Inhibitor II |

| Molecular Formula | C₁₅H₁₄N₄O₂[1] |

| Molecular Weight | 282.3 g/mol [1] |

| Canonical SMILES | CC(=C1C2=C(C=CC(=C2)NC(=O)N)NC1=O)C3=CC=CN3 |

| InChI Key | DFURSNCTQGJRRX-JYRVWZFOSA-N |

Table 2: Physicochemical Properties of BX-517

| Property | Value |

| Physical State | Solid |

| Solubility | DMSO: ≥8.55 mg/mL |

Mechanism of Action and Signaling Pathway

BX-517 functions as a highly selective inhibitor of PDK1, a master kinase that plays a pivotal role in the activation of several AGC kinases, most notably Akt (also known as Protein Kinase B). By targeting PDK1, BX-517 effectively modulates the PI3K/Akt/mTOR signaling cascade, a pathway fundamental to cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is a hallmark of many cancers, making PDK1 an attractive therapeutic target.

BX-517 exerts its inhibitory effect by competing with ATP for the binding pocket of the PDK1 kinase domain. This binding prevents the phosphorylation and subsequent activation of PDK1's downstream substrates, including Akt at threonine 308 (Thr308). The inhibition of Akt activation leads to the downstream suppression of mTOR and other effector proteins, ultimately resulting in cell cycle arrest and apoptosis in cancer cells.

Signaling Pathway Diagram

Caption: Inhibition of the PI3K/Akt/mTOR pathway by BX-517.

Biological Activity

BX-517 is a potent inhibitor of PDK1 with an IC₅₀ value in the low nanomolar range. Its selectivity has been profiled against a panel of other kinases, demonstrating a high degree of specificity for PDK1.

Table 3: In Vitro Inhibitory Activity of BX-517

| Target | IC₅₀ (nM) | Assay Conditions |

| PDK1 | 6 | Cell-free kinase assay |

| Akt2 activation (by PDK1) | 20 | Cell-free kinase assay[1] |

Experimental Protocols

This section provides a detailed methodology for a key experiment used to characterize the cellular activity of BX-517: the inhibition of Akt phosphorylation in a cancer cell line.

Western Blot Analysis of Akt Phosphorylation in PC3 Cells

This protocol describes the assessment of BX-517's ability to inhibit the phosphorylation of Akt at Serine 473 (a marker of Akt activation) in the PC3 human prostate cancer cell line.

Materials:

-

PC3 cells

-

RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

-

BX-517 (dissolved in DMSO)

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies: Rabbit anti-phospho-Akt (Ser473), Rabbit anti-Akt (pan), and Mouse anti-β-actin

-

Secondary antibodies: HRP-conjugated anti-rabbit IgG, HRP-conjugated anti-mouse IgG

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Cell Culture and Treatment:

-

Culture PC3 cells in RPMI-1640 medium at 37°C in a humidified atmosphere with 5% CO₂.

-

Seed cells in 6-well plates and allow them to adhere overnight.

-

Treat the cells with varying concentrations of BX-517 (e.g., 0.1, 1, 10 µM) or DMSO (vehicle control) for a specified time (e.g., 24 hours).

-

-

Cell Lysis and Protein Quantification:

-

Wash the cells with ice-cold PBS.

-

Lyse the cells in lysis buffer on ice for 30 minutes.

-

Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant and determine the protein concentration using a BCA protein assay.

-

-

SDS-PAGE and Western Blotting:

-

Normalize protein amounts for all samples and prepare them with Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against phospho-Akt (Ser473), total Akt, and β-actin overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection and Analysis:

-

Apply ECL substrate to the membrane.

-

Visualize the protein bands using a chemiluminescence imaging system.

-

Quantify the band intensities and normalize the phospho-Akt levels to total Akt and the loading control (β-actin).

-

Experimental Workflow Diagram

Caption: Workflow for Western Blot analysis of Akt phosphorylation.

Conclusion

BX-517 is a valuable research tool for investigating the roles of PDK1 and the PI3K/Akt/mTOR signaling pathway in various cellular processes and disease models. Its high potency and selectivity make it a suitable probe for elucidating the downstream consequences of PDK1 inhibition. Further research may explore its therapeutic potential in oncology and other diseases characterized by aberrant PI3K/Akt signaling.

References

The Role of 3-Phosphoinositide-Dependent Protein Kinase 1 (PDK1) in Cancer Cell Survival: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Phosphoinositide-dependent protein kinase 1 (PDK1) has emerged as a critical nodal point in intracellular signaling pathways that govern cell survival, proliferation, and metabolism. As a master regulator, PDK1 is frequently hyperactivated in a multitude of human cancers, contributing significantly to tumorigenesis and therapeutic resistance. This technical guide provides a comprehensive overview of the central role of PDK1 in cancer cell survival, detailing its intricate signaling networks, mechanisms of action, and its impact across various cancer types. We present a compilation of quantitative data from key studies, detailed experimental protocols for investigating PDK1 function, and visual representations of its signaling pathways and experimental workflows to facilitate a deeper understanding and guide future research and drug development efforts.

Introduction

PDK1, a serine/threonine kinase, functions as a master regulator within the AGC kinase family.[1] It plays a pivotal role in the PI3K/AKT signaling pathway, a cascade frequently dysregulated in cancer.[2] Upon activation by upstream signals, such as growth factors and cytokines, PDK1 phosphorylates and activates a host of downstream effector proteins that are crucial for cell growth, proliferation, survival, and metabolic reprogramming.[3] The aberrant activation of the PDK1 signaling axis, often a consequence of mutations in upstream components like PIK3CA or loss of the tumor suppressor PTEN, is a hallmark of many cancers, making PDK1 an attractive therapeutic target.[4] This guide will delve into the molecular mechanisms underpinning PDK1's role in cancer cell survival and provide practical information for researchers in the field.

PDK1 Signaling Pathways in Cancer

The pro-survival effects of PDK1 are mediated through a complex and interconnected signaling network. The canonical pathway involves the activation of AKT, but PDK1 also regulates other crucial downstream effectors.

Upstream Activation of PDK1

The primary mechanism of PDK1 activation is through the phosphatidylinositol 3-kinase (PI3K) pathway.

-

PI3K Activation: Receptor tyrosine kinases (RTKs), upon binding to growth factors, activate PI3K.

-

PIP3 Generation: Activated PI3K phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol 3,4,5-trisphosphate (PIP3) at the plasma membrane.[5]

-

PDK1 Recruitment: PDK1, via its C-terminal pleckstrin homology (PH) domain, binds to PIP3, leading to its recruitment to the cell membrane and subsequent activation.[6]

References

- 1. creative-diagnostics.com [creative-diagnostics.com]

- 2. youtube.com [youtube.com]

- 3. Elevated phosphorylation and activation of PDK-1/AKT pathway in human breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Targeting PDK1 for Chemosensitization of Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. m.youtube.com [m.youtube.com]

- 6. researchgate.net [researchgate.net]

The PDK1 Inhibitor BX-517: A Technical Guide to its Effect on Downstream Akt Phosphorylation

For Researchers, Scientists, and Drug Development Professionals

Abstract

BX-517 is a potent and selective inhibitor of 3-phosphoinositide-dependent protein kinase 1 (PDK1), a master regulator in the PI3K/Akt signaling pathway. By binding to the ATP pocket of PDK1, BX-517 effectively blocks the phosphorylation and subsequent activation of downstream kinases, most notably Akt (also known as Protein Kinase B). This guide provides a comprehensive overview of the quantitative effects of BX-517 on Akt phosphorylation, detailed experimental protocols for assessing its activity, and a visual representation of the associated signaling pathways and experimental workflows.

Introduction to BX-517 and the PI3K/Akt Pathway

The PI3K/Akt signaling cascade is a crucial intracellular pathway that governs a wide array of cellular processes, including cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is a hallmark of many human cancers, making its components attractive targets for therapeutic intervention. PDK1 occupies a critical node in this pathway, directly phosphorylating and activating Akt and other AGC kinases.

BX-517 (CAS 850717-64-5) is an indolinone-based small molecule inhibitor that demonstrates high potency and selectivity for PDK1.[1][2] Its mechanism of action involves the direct inhibition of the catalytic activity of PDK1, thereby preventing the phosphorylation of Akt at its activation loop residue, Threonine 308 (Thr308). This inhibitory action subsequently curtails the entire downstream signaling cascade that is dependent on Akt activity.

Quantitative Effects of BX-517 on Akt Phosphorylation

BX-517 has been shown to be a highly potent inhibitor of PDK1 and, consequently, a strong suppressor of Akt activation in both enzymatic and cellular assays.

| Assay Type | Target | IC50 Value | Cell Line (if applicable) | Reference |

| Enzymatic Assay | PDK1 | 6 nM | N/A | [1] |

| Cell-free Akt2 Activation Assay | PDK1-mediated Akt2 activation | 20 nM | N/A | [3] |

| Cellular Assay | Akt Activation | 0.1 - 1.0 µM | Tumor Cells | [1] |

| Cellular Assay | Akt Phosphorylation | - | PC3 Cells | [3] |

Table 1: Summary of the inhibitory potency of BX-517.

Signaling Pathway and Mechanism of Action

The canonical PI3K/Akt signaling pathway is initiated by the activation of receptor tyrosine kinases (RTKs) or G-protein coupled receptors (GPCRs), leading to the activation of phosphoinositide 3-kinase (PI3K). PI3K then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting both PDK1 and Akt to the plasma membrane. This co-localization facilitates the phosphorylation of Akt at Thr308 by PDK1. For full activation, Akt also requires phosphorylation at Serine 473 (Ser473) by the mTORC2 complex. BX-517, by inhibiting PDK1, directly prevents the phosphorylation of Akt at Thr308, leading to the suppression of all downstream signaling events.

Experimental Protocols

The following protocols provide a general framework for assessing the effect of BX-517 on Akt phosphorylation in a cellular context. Specific details may require optimization based on the cell line and experimental conditions.

Cell Culture and Treatment

-

Cell Line: Prostate cancer cell lines such as PC-3, which have high basal Akt activation due to PTEN loss, are a suitable model.

-

Culture Conditions: Culture PC-3 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

-

Plating: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.

-

Serum Starvation (Optional): To reduce basal Akt phosphorylation, serum-starve the cells by replacing the growth medium with serum-free medium for 12-24 hours prior to treatment.

-

BX-517 Treatment: Prepare a stock solution of BX-517 in DMSO. Dilute the stock solution in cell culture medium to achieve the desired final concentrations (e.g., a dose-response range from 0.01 µM to 10 µM). Add the BX-517-containing medium to the cells and incubate for the desired time period (e.g., 1, 4, or 24 hours). Include a DMSO-only vehicle control.

Western Blotting for Phospho-Akt (Ser473) and Total Akt

-

Cell Lysis:

-

After treatment, wash the cells once with ice-cold phosphate-buffered saline (PBS).

-

Lyse the cells in radioimmunoprecipitation assay (RIPA) buffer supplemented with a protease and phosphatase inhibitor cocktail.

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Incubate on ice for 30 minutes, vortexing occasionally.

-

Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet the cell debris.

-

Collect the supernatant containing the protein extract.

-

-

Protein Quantification: Determine the protein concentration of each lysate using a Bradford or BCA protein assay.

-

Sample Preparation:

-

Normalize the protein concentration of all samples with lysis buffer.

-

Add 4x Laemmli sample buffer to each lysate and boil at 95-100°C for 5 minutes.

-

-

SDS-PAGE and Transfer:

-

Load equal amounts of protein (20-40 µg) per lane onto a 10% SDS-polyacrylamide gel.

-

Run the gel until adequate separation of proteins is achieved.

-

Transfer the proteins to a polyvinylidene difluoride (PVDF) membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific for phospho-Akt (Ser473) (e.g., from Cell Signaling Technology) diluted in blocking buffer overnight at 4°C with gentle agitation.

-

Wash the membrane three times for 10 minutes each with TBST.

-

Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

-

Wash the membrane three times for 10 minutes each with TBST.

-

-

Detection:

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

Capture the image using a chemiluminescence imaging system.

-

-

Stripping and Re-probing:

-

To normalize for protein loading, the membrane can be stripped of the phospho-Akt antibody and re-probed with an antibody for total Akt and a loading control like GAPDH or β-actin.

-

Conclusion

BX-517 is a valuable research tool for investigating the roles of the PI3K/Akt signaling pathway in various biological and pathological processes. Its high potency and selectivity for PDK1 allow for the specific interrogation of PDK1-dependent signaling events. The provided protocols and background information serve as a guide for researchers and drug development professionals to effectively study the impact of BX-517 on downstream Akt phosphorylation and its potential as a therapeutic agent.

References

Investigating Novel Targets of BX-517: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

BX-517 is a potent and selective inhibitor of 3-phosphoinositide-dependent protein kinase-1 (PDK1), a master regulator in the PI3K/AKT signaling pathway.[1] With a reported IC50 of 6 nM for PDK1, BX-517 serves as a critical tool for elucidating the roles of PDK1 in cellular processes and as a lead compound for the development of therapeutic agents.[1] This technical guide provides a comprehensive overview of the known and potential novel targets of BX-517, presenting available quantitative data, detailed experimental methodologies for target identification and characterization, and visualizations of relevant signaling pathways and workflows. The focus is to equip researchers with the necessary information to design and interpret experiments aimed at exploring the full target space of this kinase inhibitor.

Core Target and Quantitative Activity

The primary and most well-characterized target of BX-517 is PDK1. The inhibitory activity of BX-517 against PDK1 has been quantified and is summarized in the table below.

| Target | IC50 (nM) | Assay Type | Reference |

| PDK1 | 6 | Biochemical Kinase Assay | [1] |

Cellular Activity:

BX-517 demonstrates potent inhibition of AKT activation in tumor cells, with an IC50 ranging from 0.1 to 1.0 µM for blocking AKT2 activation.[1]

Investigating Novel Targets: Selectivity Profile

While BX-517 is highly selective for PDK1, investigations into its broader kinase selectivity have been performed. It is reported to be 100-fold or more selective for PDK1 against a panel of seven other serine/threonine and tyrosine kinases.[1] The specific composition of this kinase panel and the detailed inhibition data are not fully available in the public domain but are crucial for understanding the potential off-target effects and identifying novel targets of BX-517.

Experimental Protocols

In Vitro Kinase Inhibition Assay (Representative Protocol)

This protocol describes a common method for determining the in vitro inhibitory activity of a compound against a purified kinase.

Objective: To determine the IC50 value of BX-517 against a panel of kinases.

Materials:

-

Purified recombinant kinases

-

Kinase-specific peptide substrates

-

BX-517 stock solution (e.g., 10 mM in DMSO)

-

ATP (Adenosine triphosphate)

-

Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)

-

Radiolabeled [γ-33P]ATP or ADP-Glo™ Kinase Assay (Promega)

-

96-well or 384-well assay plates

-

Microplate reader (for non-radioactive assays) or scintillation counter (for radioactive assays)

Procedure:

-

Compound Preparation: Prepare a serial dilution of BX-517 in the kinase reaction buffer. The final concentrations should span a range appropriate for IC50 determination (e.g., from 1 nM to 100 µM). Include a DMSO-only control.

-

Kinase Reaction Setup:

-

Add the diluted BX-517 or DMSO control to the assay wells.

-

Add the purified kinase and its specific peptide substrate to the wells.

-

Incubate for a short period (e.g., 10-15 minutes) at room temperature to allow for compound-kinase interaction.

-

-

Initiation of Kinase Reaction:

-

Initiate the reaction by adding a mixture of non-radiolabeled ATP and [γ-33P]ATP (or just ATP for non-radioactive assays) to each well. The final ATP concentration should be close to the Km for each kinase.

-

Incubate the reaction for a specified time (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C).

-

-

Termination and Detection:

-

Radioactive Assay: Terminate the reaction by adding a stop solution (e.g., phosphoric acid). Spot the reaction mixture onto phosphocellulose paper, wash away unincorporated [γ-33P]ATP, and measure the incorporated radioactivity using a scintillation counter.

-

Non-Radioactive Assay (e.g., ADP-Glo™): Terminate the kinase reaction and measure the amount of ADP produced according to the manufacturer's instructions. This typically involves a luminescence-based detection method.

-

-

Data Analysis:

-

Calculate the percentage of kinase activity for each BX-517 concentration relative to the DMSO control.

-

Plot the percentage of inhibition against the logarithm of the BX-517 concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Workflow for in vitro kinase inhibition assay.

Affinity Chromatography for Novel Target Identification

This protocol outlines a general workflow for identifying protein targets of a small molecule inhibitor using affinity chromatography coupled with mass spectrometry.

Objective: To identify proteins from a cell lysate that bind to BX-517.

Materials:

-

BX-517 derivative with a linker for immobilization (e.g., with a terminal amine or carboxyl group)

-

Affinity resin (e.g., NHS-activated sepharose beads)

-

Cell line of interest

-

Lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, protease and phosphatase inhibitors)

-

Wash buffer (lysis buffer with lower salt concentration)

-

Elution buffer (e.g., high salt, low pH, or a solution of free BX-517)

-

SDS-PAGE reagents

-

Mass spectrometer

Procedure:

-

Immobilization of BX-517: Covalently couple the BX-517 derivative to the affinity resin according to the manufacturer's instructions. Prepare a control resin with no coupled ligand.

-

Cell Lysis: Grow and harvest cells. Lyse the cells in lysis buffer on ice. Centrifuge to pellet cell debris and collect the supernatant (cell lysate).

-

Affinity Purification:

-

Incubate the cell lysate with the BX-517-coupled resin and the control resin.

-

Wash the resins extensively with wash buffer to remove non-specific binders.

-

-

Elution: Elute the bound proteins from the resins using the elution buffer.

-

Protein Separation and Identification:

-

Separate the eluted proteins by SDS-PAGE and visualize with a protein stain (e.g., Coomassie blue or silver stain).

-

Excise protein bands that are present in the BX-517 eluate but not in the control eluate.

-

Perform in-gel digestion of the proteins (e.g., with trypsin).

-

Analyze the resulting peptides by mass spectrometry (LC-MS/MS) to identify the proteins.

-

Workflow for affinity chromatography-mass spectrometry.

Signaling Pathway Context

BX-517 primarily targets the PI3K/AKT signaling pathway by directly inhibiting PDK1. This pathway is crucial for cell growth, proliferation, survival, and metabolism.

PI3K/AKT signaling pathway showing the point of inhibition by BX-517.

Conclusion and Future Directions

BX-517 is a well-established potent and selective inhibitor of PDK1. While its primary target is known, a complete understanding of its selectivity profile is essential for its use as a precise chemical probe and for the development of related therapeutics. The methodologies outlined in this guide provide a framework for researchers to further investigate the target space of BX-517 and other kinase inhibitors. Future studies employing comprehensive kinome screening and chemoproteomic approaches will be invaluable in uncovering novel targets and elucidating the full spectrum of biological activities of BX-517.

References

BX-517 as a Chemical Probe for Dissecting PDK1-TOR Signaling in Plant Biology

Audience: Researchers, scientists, and drug development professionals.

Abstract

The Target of Rapamycin (TOR) signaling pathway is a master regulator of growth, proliferation, and metabolism in eukaryotes, including plants. Its central role in integrating nutrient, energy, and hormonal signals makes it a critical hub for developmental processes and stress responses. While the core components of the TOR complex are conserved, the upstream regulatory mechanisms in plants are still being elucidated. Recent research has implicated a plant ortholog of the 3-phosphoinositide-dependent protein kinase 1 (PDK1) as a potential upstream modulator of TOR activity. This technical guide explores the use of BX-517, a potent inhibitor of mammalian PDK1, as a chemical tool to investigate the PDK1-TOR signaling axis in plants. We detail its mechanism of action, summarize key quantitative findings, provide relevant experimental protocols, and illustrate the involved signaling pathways.

The TOR Signaling Network in Plants

In plants, TOR is a highly conserved serine/threonine protein kinase that forms the core of the TOR Complex 1 (TORC1).[1] This complex, which also includes the regulatory proteins RAPTOR and LST8, acts as a central processor for various anabolic and catabolic processes.[1][2] When conditions are favorable—marked by high nutrient and energy availability (e.g., glucose, light)—TOR is active, promoting protein synthesis, ribosome biogenesis, and cell proliferation while inhibiting degradative processes like autophagy.[1][3]

Key upstream inputs and downstream outputs of the plant TOR signaling network include:

-

Upstream Activators: Glucose, light, nitrogen, and hormones like auxins are known to activate the TOR pathway.[1][4][5] Glucose, in particular, can activate TOR signaling indirectly by inactivating the energy-sensing kinase SnRK1 (SNF1-related kinase 1), which is a negative regulator of TOR.[1]

-

Downstream Effectors: A primary downstream target of TOR is the S6 Kinase (S6K), which, upon phosphorylation by TOR, promotes translation and ribosome biogenesis.[5][6] TOR also directly phosphorylates the transcription factor E2Fa to activate S-phase genes and promote cell cycle progression.[5]

-

Inhibition of Catabolism: Active TOR signaling suppresses autophagy, a cellular recycling process that is typically induced under nutrient starvation or stress conditions.[3][6]

BX-517: A Selective PDK1 Inhibitor

BX-517 is a potent and selective small-molecule inhibitor of the mammalian 3-phosphoinositide-dependent protein kinase 1 (PDK1).[7] PDK1 is a crucial kinase that phosphorylates and activates members of the AGC kinase family, including Akt/PKB, which is a key component of growth factor signaling pathways in mammals.[8] The selectivity and potency of BX-517 make it a valuable tool for dissecting PDK1-dependent signaling events.[7]

Probing the PDK1-TOR Link in Plants with BX-517

Recent studies in Arabidopsis thaliana have utilized BX-517 to test the hypothesis that a plant ortholog of PDK1 influences TOR complex activity.[9] The findings suggest that PDK1 acts as a critical upstream element that modulates TOR activity in response to mitogenic signals like sucrose.

Treatment with BX-517 was shown to:

-

Antagonize Sucrose-Induced Growth: The inhibitor effectively countered the growth-promoting effects of sucrose in Arabidopsis seedlings.[9]

-

Repress TOR Signaling: BX-517 application led to a reduction in TOR kinase activity and, consequently, the phosphorylation of its downstream target, S6K.[9]

-

Inhibit Cell Cycle Progression: The compound was found to inhibit meristematic cell cycle progression in roots, a process heavily dependent on active TOR signaling. This effect is linked to the activation of WEE1 kinase expression, a known cell cycle inhibitor.[9][10]

These results strongly suggest a conserved signaling cascade in plants where PDK1, activated by sucrose, in turn activates the TORC1 complex to drive growth and cell division.

Quantitative Data Summary

The following table summarizes key quantitative data related to BX-517 and its effects on signaling and plant growth.

| Parameter | Value / Observation | Organism / System | Reference |

| IC₅₀ for PDK1 | 6 nM | Mammalian (in vitro) | [7] |

| Effect on TOR Activity | Reduced TOR kinase activity | Arabidopsis thaliana seedlings | [9] |

| Effect on Growth | Antagonizes sucrose-induced growth | Arabidopsis thaliana seedlings | [9] |

| Effect on Cell Cycle | Inhibited meristematic cell cycle progression | Arabidopsis thaliana roots | [9] |

| Effect on Gene Expression | Activated WEE1 expression in meristems | Arabidopsis thaliana | [9] |

Experimental Protocols

Detailed methodologies are crucial for replicating and building upon these findings. Below are protocols for key experiments cited in the research.

Plant Growth and Chemical Treatment Assay

This protocol is designed to assess the effect of BX-517 on sucrose-mediated seedling growth.

-

Seed Sterilization: Arabidopsis thaliana seeds are surface-sterilized using 70% (v/v) ethanol for 1 minute, followed by 20% (v/v) bleach with 0.05% Tween-20 for 10 minutes. Seeds are then washed five times with sterile distilled water.

-

Plating and Stratification: Sterilized seeds are plated on Murashige and Skoog (MS) medium containing 0.8% agar and 1% sucrose. Plates are stratified at 4°C in the dark for 2-3 days to synchronize germination.

-

Germination: Plates are transferred to a growth chamber under a 16-hour light / 8-hour dark cycle at 22°C.

-

Inhibitor Treatment: After 4-5 days of growth, seedlings are transferred to fresh MS plates containing varying concentrations of sucrose (e.g., 0%, 1%, 3%) and BX-517 (e.g., 0 µM, 1 µM, 5 µM, 10 µM). A DMSO control corresponding to the highest BX-517 concentration should be included.

-

Data Collection: After an additional 5-7 days of growth, primary root length is measured using image analysis software (e.g., ImageJ). Seedling fresh weight can also be recorded.

-

Statistical Analysis: Data are analyzed using ANOVA followed by a post-hoc test (e.g., Tukey's HSD) to determine statistical significance.

In Vitro TOR Kinase Assay

This protocol provides a general framework for measuring TOR activity from plant tissues.

-

Protein Extraction: Plant tissues (e.g., seedling roots) from control and BX-517 treated samples are flash-frozen in liquid nitrogen and ground to a fine powder. Total protein is extracted using a lysis buffer containing protease and phosphatase inhibitors.

-

Immunoprecipitation: TOR protein is immunoprecipitated from the total protein lysate using an anti-TOR antibody conjugated to magnetic or agarose beads.

-

Kinase Reaction: The immunoprecipitated TOR is incubated in a kinase reaction buffer containing a known substrate (e.g., recombinant S6K1) and [γ-³²P]ATP at 30°C for 30 minutes.

-

Detection: The reaction is stopped by adding SDS-PAGE loading buffer. Proteins are separated by SDS-PAGE, and the gel is dried and exposed to a phosphor screen or X-ray film. The phosphorylation of the substrate is quantified by densitometry.

Gene Expression Analysis by RT-qPCR